AE-92686 - 1201689-10-2

AE-92686

Catalog Number: EVT-258379
CAS Number: 1201689-10-2
Molecular Formula: C20H21N5
Molecular Weight: 331.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AE-92686 is a radioligand for PET imaging of phosphodiesterase10A in the brain.
Overview

AE-92686, specifically known as 11C-Lu AE92686, is a radioligand developed for imaging phosphodiesterase 10A (PDE10A) in the brain. This compound has shown significant potential for use in positron emission tomography (PET) imaging, particularly in understanding neurodegenerative diseases and psychiatric disorders. The compound exhibits high specificity and selectivity for PDE10A-expressing regions, making it a valuable tool in both research and clinical settings .

Source and Classification

11C-Lu AE92686 is classified as a radiolabeled compound, specifically a triazolopyridine derivative. It is synthesized using carbon-11, a radioisotope commonly used in PET imaging. The compound was developed through collaborative efforts involving various institutions, including Amersham (GE Healthcare) and Uppsala University, focusing on its application in neuroimaging .

Synthesis Analysis

Methods and Technical Details

The synthesis of 11C-Lu AE92686 involves several key steps:

  1. Tritiation: The initial synthesis begins with the preparation of tritiated Lu AE92686 (3H-Lu AE92686) by treating trans-5,8-dimethyl-2-[(E)-2-(1-methyl-4-phenyl-1H-imidazol-2-yl)-vinyl]-[1,2,4]triazolo[1,5-a]pyridine with tritium gas in the presence of palladium on carbon as a catalyst. This process yields a compound with a radiochemical purity exceeding 90% and specific activity of 1.2 GBq/μmol .
  2. Carbon-11 Labeling: The carbon-11 labeled version is synthesized via methylation of 5,8-dimethyl-2-[2-(4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine using 11C-methyliodide. The resulting product achieves a radiochemical purity above 95% with a specific radioactivity of approximately 40 GBq/μmol .
  3. Production and Administration: A typical production batch yields around 1.1 GBq of 11C-Lu AE92686, which is administered intravenously as part of dynamic emission scans during PET imaging studies .
Molecular Structure Analysis

Structure and Data

The molecular structure of 11C-Lu AE92686 features a triazolopyridine core with specific functional groups that enhance its binding affinity for PDE10A. The precise arrangement of atoms allows for selective interaction with the enzyme:

  • Chemical Formula: C15H18N4
  • Molecular Weight: Approximately 254.33 g/mol

The compound's structural characteristics facilitate its role as an effective radioligand for imaging purposes.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving AE-92686 are related to its synthesis and labeling processes:

  1. Tritiation Reaction: The reaction involving tritium gas leads to the formation of the tritiated variant (3H-Lu AE92686), which is crucial for initial studies assessing the compound's pharmacokinetics.
  2. Carbon-11 Methylation: The methylation reaction with carbon-11 allows the incorporation of this radioisotope into the molecule, enabling its use in PET imaging.

These reactions are critical for producing radioligands that retain high specificity for their target enzymes while ensuring adequate radiochemical properties for imaging applications.

Mechanism of Action

Process and Data

The mechanism of action of 11C-Lu AE92686 involves selective binding to PDE10A, an enzyme implicated in various neurological conditions:

  • Binding Affinity: The half-maximal inhibitory concentration (IC50) for PDE10A is reported at approximately 0.39 nM, indicating strong binding capability.
  • Selectivity: It exhibits over 1,000-fold selectivity against other phosphodiesterases (PDEs), reinforcing its utility as a specific imaging agent .

Upon administration, the compound binds to PDE10A in vivo, allowing for visualization through PET scans, thereby aiding in the assessment of neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solution suitable for intravenous administration.
  • Solubility: Soluble in organic solvents commonly used in pharmaceutical formulations.

Chemical Properties

  • Stability: The compound maintains stability under standard laboratory conditions but requires careful handling due to its radioactive nature.
  • Reactivity: Reacts specifically with PDE10A without significant interactions with other biological molecules at therapeutic concentrations.

Relevant data indicate that the compound's physical and chemical properties are conducive to its role in medical imaging.

Applications

Scientific Uses

11C-Lu AE92686 has several notable applications:

  1. Neuroimaging: Primarily used in PET imaging studies to visualize PDE10A distribution in the brain.
  2. Research Tool: Valuable for studying neurodegenerative diseases such as Huntington's disease and schizophrenia by providing insights into PDE10A's role in these conditions.
  3. Clinical Trials: Currently being evaluated in clinical settings to assess its efficacy and safety profile for potential therapeutic applications.

The ongoing research surrounding AE-92686 highlights its significance as a leading candidate for advancing our understanding of brain chemistry and pathology related to various neurological disorders.

Introduction to PDE10A and Radioligand Imaging

Phosphodiesterase 10A (PDE10A) in Striatal Neurobiology

Role in cAMP/cGMP Signaling Pathways

Phosphodiesterase 10A (PDE10A) is a critical intracellular enzyme highly enriched in GABAergic medium spiny neurons (MSNs) of the striatum. It modulates dopaminergic and glutamatergic neurotransmission by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By degrading these secondary messengers, PDE10A regulates neuronal excitability and signal transduction in the basal ganglia. Specifically, it exerts opposing effects on the direct (striatonigral) and indirect (striatopallidal) pathways: inhibition amplifies D1 receptor-mediated cAMP signaling in the direct pathway while attenuating D2 receptor-mediated suppression of cAMP in the indirect pathway. This dual modulation positions PDE10A as a key integrator of motor and cognitive functions [1] [3] [7].

Association with Neuropsychiatric Disorders

Altered PDE10A expression or activity is implicated in several neuropsychiatric disorders:

  • Schizophrenia: Postmortem studies reveal reduced PDE10A mRNA in striatal tissue. PET imaging confirms lower PDE10A availability in patients, correlating with cortical thinning in prefrontal regions and cognitive deficits [7] [8].
  • Parkinson’s and Huntington’s Diseases: Progressive loss of striatal MSNs in these conditions reduces PDE10A levels early in disease progression, making it a potential biomarker for neurodegeneration [4] [6].
  • Therapeutic Target: PDE10A inhibitors enhance cAMP/cGMP signaling, ameliorating cognitive and motor symptoms in preclinical models of schizophrenia and Huntington’s disease [3] [4].

Rationale for PET Radioligand Development in PDE10A Research

Non-invasive quantification of PDE10A density and distribution in living brains is essential for understanding its role in pathophysiology and drug development. Early radioligands (e.g., [¹⁸F]JNJ-42259152, [¹¹C]IMA107) faced limitations:

  • Low binding potential (BPND) in extrastriatal regions (e.g., substantia nigra, globus pallidus).
  • Inadequate signal-to-noise ratios for detecting subtle changes in PDE10A expression [4] [6].Table 1: Comparison of Key PDE10A Radioligands
RadioligandStriatal BPNDSubstantia Nigra BPNDKey Limitations
[¹⁸F]JNJ-422591520.6–0.8Not reportedPolar metabolites crossing BBB
[¹¹C]IMA1072.2~0.5Low signal in low-density regions
[¹¹C]Lu AE926867.5 (human); 6.5 (NHP)3–5 (NHP)None identified

Emergence of [¹¹C]Lu AE92686 as a High-Affinity Radioligand

[¹¹C]Lu AE92686 (5,8-dimethyl-2-[2-((1-(¹¹C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine) was designed to overcome prior limitations. Its properties include:

  • High Affinity: IC50 = 0.39 nM against PDE10A, ensuring specific binding even in low-density regions [3] [6].
  • Selectivity: >100-fold selectivity over other PDE subtypes and non-PDE off-targets [3].
  • Favorable Pharmacokinetics: Rapid brain uptake and metabolism to non-brain-penetrant radiometabolites, minimizing background noise [1] [6].

Preclinical Validation

In nonhuman primates (NHPs), [¹¹C]Lu AE92686 demonstrated:

  • Striatal Specificity: BPND values of 13–17 in putamen using simplified reference tissue model (SRTM) with cerebellum as reference.
  • Extrastriatal Binding: Reliable quantification in substantia nigra (BPND = 3–5), a region previously challenging to image [1] [6].
  • Blockade Studies: Dose-dependent reduction in striatal binding by structurally distinct PDE10A inhibitors (MP-10, unlabeled Lu AE92686), confirming target engagement [1] [3].Table 2: Kinetic Parameters of [¹¹C]Lu AE92686 in NHP Brain
Brain RegionDistribution Volume (VT)BPND (SRTM)Effect of Pretreatment
Putamen18.5 ± 3.213–17>90% reduction
Substantia Nigra8.1 ± 1.53–5~70% reduction
Cerebellum1.5 ± 0.3Not applicableNo significant change

Clinical Translation

Human studies confirmed:

  • High Striatal BPND: 7.5 ± 1.0, outperforming other radioligands [3] [4].
  • Pathophysiological Insights: Patients with schizophrenia exhibit 20–30% lower striatal BPND, correlating with medial prefrontal cortical thinning and cognitive deficits [7] [8].
  • Cyclic Nucleotide Sensitivity: Changes in cAMP concentration modulate [¹¹C]Lu AE92686 binding affinity, suggesting dynamic regulation of PDE10A conformation by substrate levels [9].

Quantification in Low-Density Regions:The radioligand’s ability to quantify PDE10A in substantia nigra enables research into:

  • Basal ganglia circuitry in Parkinson’s disease.
  • Compensatory mechanisms in early Huntington’s disease [1] [6].Table 3: Clinical Research Applications of [¹¹C]Lu AE92686
ApplicationKey FindingReference
Schizophrenia pathology↓ Striatal PDE10A ↔ cortical thinning, memory deficits [7] [8]
Huntington’s disease monitoringEarly ↓ PDE10A in striatum and extrastriatal regions [4]
Drug occupancy studiesQuantifies target engagement of PDE10A inhibitors [3]

Properties

CAS Number

1201689-10-2

Product Name

AE-92686

IUPAC Name

(1,2,4)Triazolo(1,5-a)pyridine, 5,8-dimethyl-2-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)-

Molecular Formula

C20H21N5

Molecular Weight

331.42

InChI

1S/C20H21N5/c1-14-9-10-15(2)25-20(14)22-18(23-25)11-12-19-21-17(13-24(19)3)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3

InChI Key

AZOOBRKWMCUHJL-UHFFFAOYSA-N

SMILES

Cc1ccc(C)n2nc(CCc3nc(cn3C)c4ccccc4)nc12

Solubility

Soluble in DMSO

Synonyms

AE-92686, AE92686, AE 92686

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.